molecular formula C9H19NO4 B13507223 Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate

Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate

Cat. No.: B13507223
M. Wt: 205.25 g/mol
InChI Key: MXNIAUZAXARZOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate can be synthesized through the esterification reaction of 3-[2-(2-aminoethoxy)ethoxy]propanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate

InChI

InChI=1S/C9H19NO4/c1-2-14-9(11)3-5-12-7-8-13-6-4-10/h2-8,10H2,1H3

InChI Key

MXNIAUZAXARZOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOCCOCCN

Origin of Product

United States

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